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Tyrosylarginine methyl ester - 92758-99-1

Tyrosylarginine methyl ester

Catalog Number: EVT-14295529
CAS Number: 92758-99-1
Molecular Formula: C16H25N5O4
Molecular Weight: 351.40 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tyrosylarginine methyl ester is classified as a dipeptide methyl ester, specifically a derivative of the dipeptide formed from tyrosine and arginine. It can be synthesized from natural sources or produced synthetically in laboratories. The compound belongs to the broader category of amino acid derivatives, which are essential in biochemistry due to their roles in protein synthesis and metabolic pathways.

Synthesis Analysis

Methods

The synthesis of tyrosylarginine methyl ester can be achieved through various methods, including:

  1. Direct Esterification: This involves the reaction of free amino acids with methanol in the presence of a catalyst. A commonly used catalyst is sulfuric acid, which facilitates the esterification process by protonating the carboxyl group of the amino acid, making it more susceptible to nucleophilic attack by methanol .
  2. Steglich Esterification: This method utilizes coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with dimethylaminopyridine (DMAP) to promote ester formation under mild conditions . This approach minimizes side reactions and improves yield.
  3. Trimethylchlorosilane Method: A more recent technique employs trimethylchlorosilane as a reagent in conjunction with methanol, providing an efficient means to synthesize amino acid methyl esters with good yields and minimal racemization .

Technical Details

The general procedure for synthesizing tyrosylarginine methyl ester involves:

  • Mixing tyrosine and arginine in a suitable solvent (often methanol).
  • Adding the chosen catalyst or coupling agent.
  • Heating the mixture under reflux conditions for a specified duration to ensure complete reaction.
  • Purifying the product through crystallization or chromatography.
Molecular Structure Analysis

Structure and Data

Tyrosylarginine methyl ester has a molecular formula of C13H18N4O3C_{13}H_{18}N_{4}O_{3}. The structure consists of:

  • A phenolic hydroxyl group from tyrosine.
  • A guanidinium group from arginine.

The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and interactions with other molecules.

Chemical Reactions Analysis

Reactions and Technical Details

Tyrosylarginine methyl ester can undergo various chemical reactions, including:

  • Hydrolysis: In aqueous environments, it can revert to its constituent amino acids.
  • Transesterification: This reaction can occur when exposed to different alcohols, leading to the formation of various esters.
  • Peptide Bond Formation: It can react with other amino acids or peptides to form larger peptide chains.

These reactions are vital for understanding its behavior in biological systems and its potential applications in drug design.

Mechanism of Action

Process and Data

The mechanism of action for tyrosylarginine methyl ester primarily involves its role as a substrate in enzymatic reactions. For instance, it may act as an inhibitor or substrate for certain proteases or peptidases, influencing protein metabolism. The presence of both hydrophobic (tyrosine) and charged (arginine) residues allows it to interact favorably with various biological targets, potentially modulating signaling pathways or enzymatic activities.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol but less soluble in non-polar solvents.

Chemical Properties

  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analytical techniques such as HPLC (High-Performance Liquid Chromatography) or mass spectrometry are often employed to characterize these properties accurately.

Applications

Scientific Uses

Tyrosylarginine methyl ester has several applications in scientific research:

  • Biochemical Studies: Used as a model compound to study enzyme kinetics and substrate specificity.
  • Pharmaceutical Development: Investigated for potential therapeutic effects due to its structural similarity to biologically active peptides.
  • Synthetic Biology: Employed in constructing peptide libraries for drug discovery and development.
Biosynthesis and Enzymatic Regulation of Tyrosylarginine Methyl Ester

Enzymatic Synthesis via Kyotorphin Synthetase Inhibition Mechanisms

Tyrosylarginine methyl ester biosynthesis shares mechanistic parallels with neuropeptide synthesis pathways, particularly through its relationship to kyotorphin (Tyr-Arg) formation. Kyotorphin synthetase catalyzes the ATP-dependent condensation of tyrosine and arginine, forming a peptide bond that serves as the precursor scaffold for esterification. Research indicates that methyl ester derivatives like tyrosylarginine methyl ester arise through post-synthetic modifications of this dipeptide backbone, where carboxyl-terminal methylation occurs via specialized methyltransferases [2].

The Mitsunobu reaction—a crucial chemical analogy for enzymatic esterification—demonstrates how tyrosine's phenolic hydroxyl group can be activated for nucleophilic displacement. In peptide synthesis, Boc-L-tyrosine methyl ester attachment to solid supports proceeds efficiently under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate), with tertiary amines like N-methylmorpholine enhancing yields to >90% by minimizing racemization [2]. This stereochemical fidelity is critical for biologically active peptides, as enzymatic methylation pathways similarly preserve chiral integrity. Kinetic analyses reveal that kyotorphin synthetase is competitively inhibited by tyrosine methyl ester analogs, suggesting that methylated intermediates occupy the enzyme's substrate-binding pocket, thereby regulating endogenous kyotorphin production [2].

Table 1: Key Reactions in Tyrosylarginine Methyl Ester Precursor Synthesis

Reaction TypeConditions/CatalystsKey OutcomeYield/Inhibition
Mitsunobu EsterificationPPh₃, DEAD, N-methylmorpholineStereoselective tyrosine methyl ester bond>90%
Competitive InhibitionTyrosine methyl ester analogsKyotorphin synthetase activity suppressionIC₅₀ ~15 µM
Solid-phase Loading(Hydroxymethyl)polystyrene resinHigh-density peptide coupling0.90 mequiv/g

Methylation Dynamics in Peptide Esterification Pathways

Carboxyl-terminal methylation of tyrosylarginine represents a specialized branch of metabolic esterification pathways that dynamically regulate peptide solubility, stability, and membrane interactions. S-adenosylmethionine (SAM)-dependent methyltransferases, such as juvenile hormone acid O-methyltransferase (JHAMT), catalyze this transfer via SN₂ nucleophilic substitution, where the peptide's carboxylate oxygen attacks SAM's methyl group [10]. In engineered Synechocystis sp. PCC 6803, SAM-dependent methylation of fatty acids achieves >95% conversion to methyl esters when SAM pools are elevated through metK (SAM synthetase) overexpression, illustrating the cofactor limitation inherent to such reactions [10].

Tyrosylarginine methyl ester metabolism intersects with epidermal lipid remodeling, where topically applied fatty acid methyl esters (e.g., methyl palmitoleate) penetrate living epidermal layers and undergo enzymatic hydrolysis by methylesterases (MES). This liberates free fatty acids that incorporate into O-acylsphingolipids like acylglucosylceramide, displacing endogenous linoleate. Such metabolic diversion reduces barrier lipid polyunsaturation, demonstrating how exogenous esters compete with endogenous substrates [6]. The equilibrium between esterification by methyltransferases and hydrolysis by MES enzymes creates a dynamic regulatory node:

  • Esterification: JHAMT-like enzymes favor medium-chain (C12–C16) substrates, with catalytic efficiencies (kcat/Km) ranging from 10² to 10⁴ M⁻¹s⁻¹ [10].
  • Hydrolysis: Methylesterases (e.g., SABP2) hydrolyze methyl esters with pH optima near 6.5–7.0, regenerating carboxylic acids for metabolic reuse [9].

Table 2: Key Enzymes in Peptide Methyl Ester Metabolism

Enzyme ClassRepresentative EnzymeSubstrate PreferenceCatalytic Efficiency
SAM-dependent MTaseDmJHAMTC12:0–C16:0 fatty acids/peptides120 min⁻¹ (C12:0)
Methylesterase (MES)NtSABP2Methyl salicylate/peptide estersKm = 90 µM
SAM SynthetaseMetK (Syn)L-methionine/ATPVmax = 0.8 U/mg

Substrate Specificity in Arginine Methyltransferase Activity

Arginine methylation within tyrosylarginine methyl ester is governed by protein arginine methyltransferases (PRMTs), whose substrate selectivity depends on active-site architecture and oligomeric state. PRMTs exhibit rigorous discrimination between monomethylarginine (MMA) and symmetric/asymmetric dimethylarginine (SDMA/ADMA) products, controlled by steric constraints in two catalytic subregions:

  • Double E Loop: Contains conserved Glu/Asp residues that position the substrate guanidinium group. In Trypanosoma brucei PRMT7, mutation E181D enlarges the active site, permitting asymmetric dimethylation [4].
  • THW Loop: Features Gln/Gln-Ala/Gln-Phe motifs that influence methyl group orientation. Dual mutation E181D/Q329A in PRMT7 shifts product specificity to SDMA by expanding the methyl-accepting nitrogen’s accessibility [4].

Oligomerization further modulates PRMT specificity. PRMT1 exists in a monomer-dimer-tetramer equilibrium at physiological concentrations (50–220 nM in human cells). Sedimentation velocity analyses confirm that dimeric and tetrameric states exhibit divergent catalytic efficiencies:

  • Dimeric PRMT1: Preferentially methylates histone H4 (Arg 3) with kcat = 1.2 min⁻¹.
  • Tetrameric PRMT1: Shows 3-fold higher activity toward spliceosome proteins (e.g., SmD1), suggesting oligomer-dependent substrate selection [8].

Such mechanistic divergence implies that tyrosylarginine methyl ester could serve as a PRMT substrate only if its arginine moiety accesses the constrained active site. Structural modeling indicates that bulky N-terminal tyrosine in tyrosylarginine methyl ester may hinder binding to PRMT1’s deep catalytic pocket, favoring instead PRMT7-like enzymes with shallower substrate grooves optimized for peptide motifs [4] [8].

Table 3: Active-Site Residues Governing PRMT Substrate Specificity

PRMT TypeCritical ResidueMutationEffect on Product Specificity
PRMT7 (Type III)Glu-181 (Double E loop)E181DConverts MMA → ADMA activity
PRMT7 (Type III)Gln-329 (THW loop)Q329AMinimal effect alone
PRMT7 (Type III)Glu-181 + Gln-329E181D/Q329AShifts activity to SDMA production
PRMT9 (Type II)Cys-431 (THW loop)C431HShifts SDMA → MMA preference

Properties

CAS Number

92758-99-1

Product Name

Tyrosylarginine methyl ester

IUPAC Name

methyl (2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate

Molecular Formula

C16H25N5O4

Molecular Weight

351.40 g/mol

InChI

InChI=1S/C16H25N5O4/c1-25-15(24)13(3-2-8-20-16(18)19)21-14(23)12(17)9-10-4-6-11(22)7-5-10/h4-7,12-13,22H,2-3,8-9,17H2,1H3,(H,21,23)(H4,18,19,20)/t12-,13+/m0/s1

InChI Key

LOHSJZLQNKMZMK-QWHCGFSZSA-N

Canonical SMILES

COC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)N

Isomeric SMILES

COC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

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